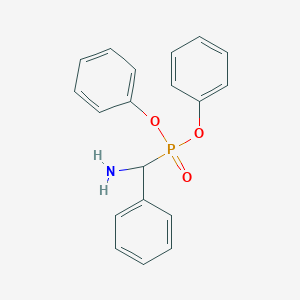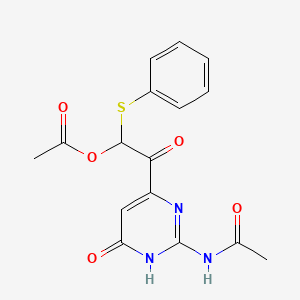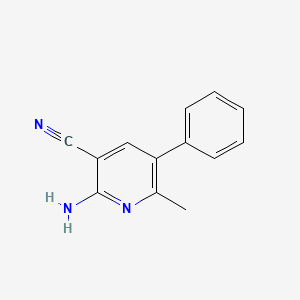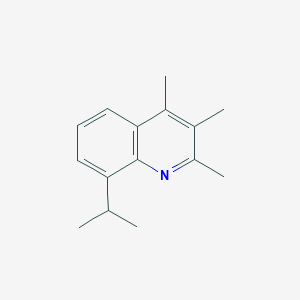
(1E,4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-one S-phenylthioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-one S-phenylthioxime: is an organic compound characterized by its unique structure, which includes a cyclohexadienone ring with phenylimino and phenylthioxime substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E,4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-one S-phenylthioxime typically involves the reaction of cyclohexa-2,5-dien-1-one with phenylamine and phenylthiohydroxylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (1E,4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-one S-phenylthioxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1E,4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-one S-phenylthioxime is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, this compound may be investigated for its therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or treatments.
Industry: Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (1E,4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-one S-phenylthioxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Cyclohexa-2,5-dien-1-one derivatives: These compounds share the cyclohexadienone core but differ in their substituents.
Phenylimino derivatives: Compounds with similar phenylimino groups but different core structures.
Phenylthioxime derivatives: Compounds with phenylthioxime groups attached to different core structures.
Uniqueness: (1E,4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-one S-phenylthioxime is unique due to the combination of its phenylimino and phenylthioxime substituents on the cyclohexadienone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
82993-63-3 |
|---|---|
Molekularformel |
C18H14N2S |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-N-phenyl-4-N-phenylsulfanylcyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C18H14N2S/c1-3-7-15(8-4-1)19-16-11-13-17(14-12-16)20-21-18-9-5-2-6-10-18/h1-14H |
InChI-Schlüssel |
WKGCANLZDIOYBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2C=CC(=NSC3=CC=CC=C3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)



![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)
![6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14418587.png)



![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)


![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)
